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Compound of Interest

Compound Name: BMS-767778

cat. No.: B1667241

Compound: BMS-767778 CAS Number: 915729-95-2 Class: Dipeptidyl Peptidase-4 (DPP-4)
Inhibitor Originator: Bristol-Myers Squibb

This technical guide provides an in-depth overview of BMS-767778, a potent and selective
dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes
mellitus. This document is intended for researchers, scientists, and professionals in the field of
drug development.

Introduction

BMS-767778 is a small molecule, orally active compound belonging to the 5-oxopyrrolopyridine
class of DPP-4 inhibitors.[1] Developed by Bristol-Myers Squibb, it was identified as a clinical
candidate due to its high potency, selectivity, and promising pharmacological profile.[1] The
inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. By
preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and
glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-
dependent insulin secretion, suppress glucagon release, and thereby improve glycemic control.

Chemical and Physical Properties

A summary of the key chemical and physical properties of BMS-767778 is presented in the
table below.
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Property Value Reference
CAS Number 915729-95-2 [1][2][3]
Molecular Formula C19H20CI2N40O2 [1103114]
Molecular Weight 407.29 g/mol [21[31[4]

2-[3-(Aminomethyl)-4-(2,4-
dichlorophenyl)-2-methyl-5-

IUPAC Name pheny) y' ) [3]
oxo-7H-pyrrolo[3,4-b]pyridin-6-

yl]-N,N-dimethylacetamide

Synonyms 1MD, UNII-89FYR7JU5A [2][3]

CC1=C(C(=C2C(=N1)CN(C2=
SMILES 0)CC(=0)N(C)C)C3=C(C=C(C  [1][3]
=C3)CI)CI)CN

Pharmacological Data

BMS-767778 is a highly potent inhibitor of the DPP-4 enzyme. Its in vitro activity and selectivity
have been characterized against other related dipeptidyl peptidases.

In Vitro Potency and Selectivity

The following table summarizes the inhibitory constants (Ki) of BMS-767778 for DPP-4 and its
selectivity against DPP-8 and DPP-9.

Enzyme Ki (nM) Selectivity (fold vs. DPP-4)
DPP-4 0.9

DPP-8 4900 ~5444

DPP-9 3200 ~3556

Data sourced from MedchemExpress, referencing Devasthale P, et al. J Med Chem. 2013.

Mechanism of Action: The Incretin Pathway
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BMS-767778 exerts its therapeutic effect by modulating the incretin pathway. The diagram
below illustrates the mechanism of action of DPP-4 inhibitors.

Active Incretins g [ S
(GLP-1, GIP)

Click to download full resolution via product page

Mechanism of action of BMS-767778 as a DPP-4 inhibitor.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of DPP-4 inhibitors. The following
sections describe representative methodologies for key in vitro and in vivo assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro potency of a test
compound against the DPP-4 enzyme.

Objective: To determine the half-maximal inhibitory concentration (ICso) of BMS-767778 for
DPP-4.

Materials:
e Recombinant human DPP-4 enzyme
o DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

e Assay buffer (e.g., Tris-HCI, pH 7.5)
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e Test compound (BMS-767778) dissolved in DMSO
o 96-well black microplates

» Fluorescence microplate reader

Procedure:

e Prepare a serial dilution of BMS-767778 in DMSO. Further dilute in assay buffer to the
desired final concentrations.

e Add a fixed amount of recombinant human DPP-4 enzyme to each well of the microplate,
except for the blank controls.

e Add the diluted BMS-767778 solutions to the respective wells. For control wells, add DMSO
vehicle.

 Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to
bind to the enzyme.

« Initiate the enzymatic reaction by adding the fluorogenic DPP-4 substrate to all wells.

o Measure the fluorescence intensity at regular intervals using a microplate reader (e.g.,
excitation at 360 nm and emission at 460 nm) in kinetic mode.

e Calculate the rate of reaction for each concentration of the inhibitor.

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic equation to determine the 1Cso value.
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Prepare Reagents:
- Serial dilutions of BMS-767778
- DPP-4 enzyme solution
- Substrate solution

Dispense DPP-4 Enzyme into 96-well Plate

Add BMS-767778 Dilutions and Controls

Incubate at 37°C
(10-15 min)

Add Fluorogenic Substrate to Initiate Reaction

Measure Fluorescence Kinetically
(Ex: 360 nm, Em: 460 nm)

Data Analysis:
- Calculate reaction rates
- Determine % inhibition
- Plot dose-response curve

Calculate ICso Value

Click to download full resolution via product page

Workflow for an in vitro DPP-4 inhibition assay.
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In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical model to assess the efficacy of antihyperglycemic agents.

Objective: To evaluate the effect of BMS-767778 on glucose tolerance in a relevant animal
model (e.g., rats or mice).

Materials:

Test animals (e.g., male Sprague-Dawley rats)

BMS-767778 formulated in an appropriate vehicle

Glucose solution (e.g., 2 g/kg)

Blood glucose monitoring system

Procedure:

Fast the animals overnight (approximately 16 hours) with free access to water.
e Record the baseline blood glucose level (t=0) from a tail vein blood sample.
o Administer BMS-767778 orally at various doses. A vehicle control group should be included.

o After a specified time (e.g., 30-60 minutes) to allow for drug absorption, administer a glucose
solution orally.

o Measure blood glucose levels at several time points post-glucose administration (e.g., 15,
30, 60, 90, and 120 minutes).

» Plot the blood glucose concentration over time for each treatment group.

o Calculate the area under the curve (AUC) for the glucose excursion and compare the values
between the treated and vehicle control groups to determine the dose-dependent efficacy of
BMS-767778.

Drug Discovery and Development Logic
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The development of a selective DPP-4 inhibitor like BMS-767778 follows a structured logic
aimed at optimizing potency, selectivity, and pharmacokinetic properties while minimizing off-
target effects.

Target Validation:
DPP-4 as a key regulator of incretins

Lead Generation:

High-throughput screening (HTS)
Fragment-based screening

Lead Optimization (Structure-Activity Relationship):
- Potency (DPP-4 I1Cso)
- Selectivity (vs. DPP-8, DPP-9, etc.)
- Pharmacokinetics (ADME)
- Physicochemical Properties

Feedback

In Vitro Characterization:
- Enzyme kinetics
- Cell-based assays
- Off-target screening

In Vivo Efficacy Models:
- Oral Glucose Tolerance Test (OGTT)
- Chronic studies in diabetic models

Preclinical Safety and Toxicology

Clinical Candidate Selection:
BMS-767778

Phase I-Ill Clinical Trials
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Logical workflow for the discovery of a DPP-4 inhibitor.

Conclusion

BMS-767778 is a potent and selective DPP-4 inhibitor that emerged as a clinical candidate
from the rigorous drug discovery and development program at Bristol-Myers Squibb. Its
pharmacological profile, characterized by high in vitro potency and selectivity, underscores its
potential as a therapeutic agent for type 2 diabetes. The experimental protocols and logical
frameworks presented in this guide provide a comprehensive overview for researchers and
drug development professionals working on similar targets and therapeutic areas. Further
investigation into its clinical efficacy and safety profile would be necessary to fully establish its
therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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